molecular formula C14H32O6P2 B14132838 1,10-Bis(dimethoxyphosphoryl)decane

1,10-Bis(dimethoxyphosphoryl)decane

Cat. No.: B14132838
M. Wt: 358.35 g/mol
InChI Key: MGDZAMFHKWQZNO-UHFFFAOYSA-N
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Description

1,10-Bis(dimethoxyphosphoryl)decane is an organic compound characterized by the presence of two dimethoxyphosphoryl groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis(dimethoxyphosphoryl)decane typically involves the reaction of decane-1,10-diol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis(dimethoxyphosphoryl)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine derivatives.

    Substitution: The dimethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

1,10-Bis(dimethoxyphosphoryl)decane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,10-Bis(dimethoxyphosphoryl)decane involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a similar decane backbone but different functional groups.

    1,10-Bis(acryloyloxy)decane: Another compound with a decane backbone, but with acryloyloxy groups instead of dimethoxyphosphoryl groups.

Uniqueness

1,10-Bis(dimethoxyphosphoryl)decane is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H32O6P2

Molecular Weight

358.35 g/mol

IUPAC Name

1,10-bis(dimethoxyphosphoryl)decane

InChI

InChI=1S/C14H32O6P2/c1-17-21(15,18-2)13-11-9-7-5-6-8-10-12-14-22(16,19-3)20-4/h5-14H2,1-4H3

InChI Key

MGDZAMFHKWQZNO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCCCCCCCCP(=O)(OC)OC)OC

Origin of Product

United States

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